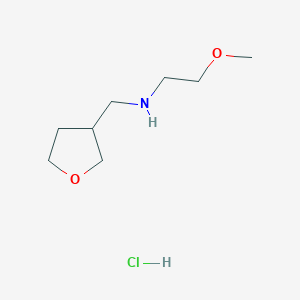
N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride
Übersicht
Beschreibung
N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride, or MEMF, is a derivative of amine hydrochloride, a type of organic compound. MEMF is a versatile compound, with a wide range of applications in scientific research, laboratory experiments, and medical treatments.
Wissenschaftliche Forschungsanwendungen
MEMF has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as alkyl halides and amines. It has also been used as a catalyst in the synthesis of various pharmaceuticals and in the study of enzyme mechanisms. Additionally, MEMF has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.
Wirkmechanismus
MEMF is believed to act as a proton-transfer agent, allowing for the transfer of protons between molecules. This mechanism of action is believed to be responsible for the compound’s ability to act as a catalyst in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
MEMF has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of other enzymes, such as acetylcholinesterase. Additionally, MEMF has been found to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
MEMF has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic, making it safe for use in laboratory experiments. However, MEMF also has some limitations. It is not very soluble in organic solvents, and it is not very stable when exposed to light or air.
Zukünftige Richtungen
MEMF has a wide range of potential applications in the field of scientific research. It has been used in the study of enzyme mechanisms and the structure and function of proteins and nucleic acids. Additionally, it has been used in the synthesis of various organic compounds and pharmaceuticals. In the future, MEMF could be used to develop new drugs and treatments, as well as to study the structure and function of other biological molecules. Additionally, MEMF could be used to develop new catalysts for use in organic synthesis. Finally, MEMF could be used to study the mechanism of action of other organic compounds and to develop new materials for use in various applications.
Eigenschaften
IUPAC Name |
2-methoxy-N-(oxolan-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-5-3-9-6-8-2-4-11-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEPKBRIDOUAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



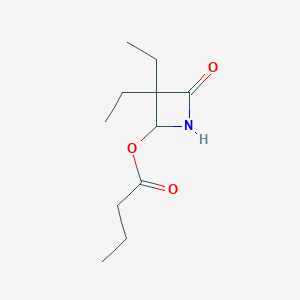
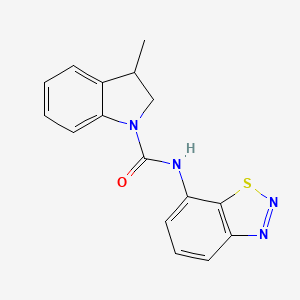
![3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride](/img/structure/B1486179.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486180.png)
![1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486181.png)
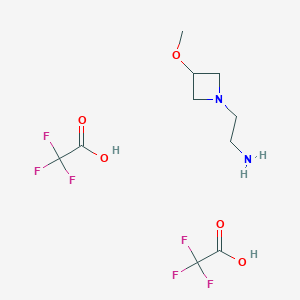
![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
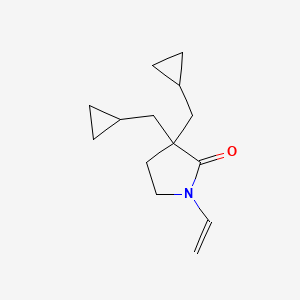
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)
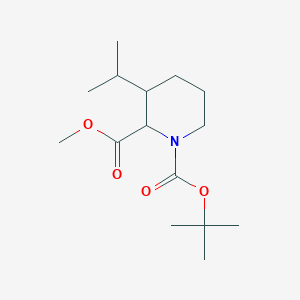
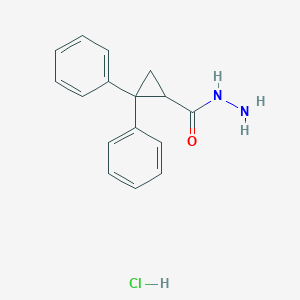
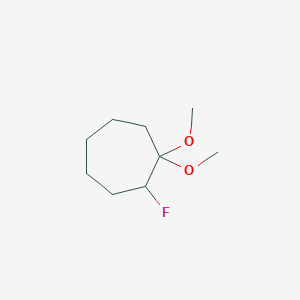
![5-[(Trimethylsilyl)oxy]-2-azepanone](/img/structure/B1486194.png)
![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)